LDL-C Reduction: Alirocumab vs. Ezetimibe in High-Risk Asian Patients
In the ODYSSEY EAST trial, alirocumab 75 mg every 2 weeks (with possible uptitration to 150 mg) reduced LDL-C by 56.0% from baseline at week 24, compared with a 20.3% reduction for ezetimibe 10 mg daily (P < 0.0001) [1]. This represents a 35.7 percentage-point greater LDL-C reduction with alirocumab versus ezetimibe in patients on maximally tolerated statin therapy.
| Evidence Dimension | LDL-C reduction from baseline at 24 weeks |
|---|---|
| Target Compound Data | 56.0% reduction |
| Comparator Or Baseline | Ezetimibe 10 mg daily: 20.3% reduction |
| Quantified Difference | 35.7 percentage points (P < 0.0001) |
| Conditions | Phase 3 randomized controlled trial (ODYSSEY EAST) in high cardiovascular risk patients from China, India, and Thailand on maximally tolerated statin therapy |
Why This Matters
For procurement decisions in healthcare systems with large Asian patient populations, alirocumab demonstrates nearly triple the LDL-C lowering efficacy of ezetimibe when added to statin therapy, justifying its higher cost in high-risk patients requiring substantial additional LDL-C reduction.
- [1] Han Y, Chen J, Chopra VK, et al. ODYSSEY EAST: Alirocumab efficacy and safety vs ezetimibe in high cardiovascular risk patients with hypercholesterolemia and on maximally tolerated statin in China, India, and Thailand. J Clin Lipidol. 2020;14(1):98-108. doi:10.1016/j.jacl.2019.10.015 View Source
